17-デスアセチルロクロニウム

概要

説明

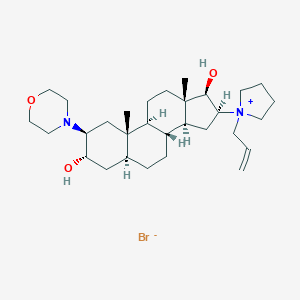

17-Desacetyl Rocuronium is a metabolite of rocuronium, a non-depolarizing neuromuscular blocking agent used in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . Rocuronium is a vecuronium analog with a rapid onset of action and intermediate duration . The compound 17-Desacetyl Rocuronium retains some neuromuscular blocking activity, though significantly less potent than its parent compound .

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of 17-Desacetyl Rocuronium is crucial for its application in clinical settings:

- Metabolism : Primarily occurs in the liver, with 17-Desacetyl Rocuronium being a less active metabolite of Rocuronium .

- Half-Life : The terminal half-life of 17-Desacetyl Rocuronium is approximately 60 to 70 minutes .

- Clinical Implications : In patients with renal or hepatic impairment, the clearance of Rocuronium and its metabolites can be significantly affected, necessitating careful monitoring during anesthesia .

3.1. Anesthesia Practice

17-Desacetyl Rocuronium serves as a critical component in the context of anesthesia:

- Adjunct to General Anesthesia : It is used to enhance muscle relaxation during surgeries, particularly where rapid onset and short duration are desired.

- Reversal Agents : While Sugammadex is the preferred reversal agent for Rocuronium, understanding the role of its metabolites, including 17-Desacetyl Rocuronium, is essential for managing neuromuscular blockade effectively .

3.2. Special Populations

Research indicates that the pharmacodynamics of neuromuscular blockers can vary significantly in special populations:

- Patients with Renal Failure : Studies show that patients with renal impairment experience prolonged neuromuscular blockade due to reduced clearance rates of both Rocuronium and its metabolite . This necessitates adjusted dosing strategies and careful monitoring.

4.1. Case Study on Renal Failure Patients

In a study involving patients with end-stage renal failure, it was observed that the duration of action for a standard dose of Rocuronium was significantly increased compared to healthy controls (49 minutes vs. 32 minutes) due to decreased clearance rates . This highlights the need for tailored anesthetic management in this population.

4.2. Use in Cancer Surgery

A review highlighted the importance of rapid-onset neuromuscular blockers like Rocuronium in cancer surgeries, where quick intubation is critical. The role of 17-Desacetyl Rocuronium as a metabolite was noted in understanding potential residual effects post-surgery .

Table: Comparison of Rocuronium and 17-Desacetyl Rocuronium

| Parameter | Rocuronium | 17-Desacetyl Rocuronium |

|---|---|---|

| Activity | Full neuromuscular blocker | 5%-10% activity |

| Half-Life | Variable (60–90 min) | 60–70 min |

| Primary Route of Elimination | Liver | Liver |

| Clinical Use | Intubation, muscle relaxation | Limited; mainly as a metabolite |

作用機序

Target of Action

17-Desacetyl Rocuronium, a metabolite of Rocuronium, primarily targets cholinergic receptors at the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, facilitating muscle contraction.

Mode of Action

17-Desacetyl Rocuronium acts by competing for cholinergic receptors at the motor end-plate . This competition inhibits the binding of acetylcholine, a neurotransmitter responsible for triggering muscle contraction, to these receptors. As a result, muscle contraction is inhibited, leading to muscle relaxation .

Biochemical Pathways

Its parent compound, rocuronium, is known to interfere with the neuromuscular transmission pathway by blocking the action of acetylcholine at the neuromuscular junction . This leads to muscle relaxation, which is crucial during surgical procedures and mechanical ventilation.

Pharmacokinetics

It’s known that rocuronium, the parent compound, is metabolized to produce 17-desacetyl rocuronium . Rocuronium has a rapid onset and intermediate duration of action . The primary route of excretion for Rocuronium is fecal, but renal excretion also occurs .

Result of Action

The primary result of 17-Desacetyl Rocuronium’s action is skeletal muscle relaxation . By inhibiting the action of acetylcholine at the neuromuscular junction, it prevents muscle contraction, leading to muscle relaxation. This is particularly useful in medical procedures that require muscle relaxation, such as endotracheal intubation, surgery, and mechanical ventilation .

Action Environment

The action, efficacy, and stability of 17-Desacetyl Rocuronium can be influenced by various environmental factors. For instance, age-related changes can impact the pharmacokinetics and pharmacodynamics of Rocuronium, the parent compound . Elderly patients show increased AUC/D and reduced total clearance compared to young adult patients due to age-related reduced renal function . Therefore, it’s plausible that similar factors could influence the action of 17-Desacetyl Rocuronium.

生化学分析

Biochemical Properties

17-Desacetyl Rocuronium is an active metabolite of Rocuronium, possessing about 5% of the neuromuscular blocking potency of the parent compound . It interacts with cholinergic receptors at the motor end-plate, competing for these receptors and preventing ion passage and depolarization .

Cellular Effects

17-Desacetyl Rocuronium, like its parent compound Rocuronium, acts as a muscle relaxant. It influences cell function by blocking neuromuscular transmission, which leads to muscle relaxation . This effect is crucial during surgical procedures where muscle relaxation is required.

Molecular Mechanism

The mechanism of action of 17-Desacetyl Rocuronium involves binding to nicotinic cholinergic receptors at the motor end-plate . This binding causes a conformational change in the receptor, preventing ion passage and depolarization. This results in muscle relaxation.

Temporal Effects in Laboratory Settings

It is known that the parent compound, Rocuronium, has a rapid onset and intermediate duration of action .

Dosage Effects in Animal Models

While specific studies on 17-Desacetyl Rocuronium in animal models are limited, research on Rocuronium has shown that higher doses result in a much longer duration of action .

Metabolic Pathways

Rocuronium is metabolized to 17-Desacetyl Rocuronium primarily by the liver

Transport and Distribution

Rocuronium, the parent compound, is known to be eliminated primarily by the liver .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-Desacetyl Rocuronium involves the deacetylation of rocuronium. This process typically requires specific reaction conditions, including the use of strong bases or enzymes that can selectively remove the acetyl group from the parent compound .

Industrial Production Methods: Industrial production of 17-Desacetyl Rocuronium is generally carried out through controlled deacetylation processes, ensuring high purity and yield. The process involves the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .

化学反応の分析

Types of Reactions: 17-Desacetyl Rocuronium can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

類似化合物との比較

Rocuronium: The parent compound with higher potency and faster onset of action.

Pancuronium: A related compound with a longer duration of action and different metabolic pathways.

Uniqueness of 17-Desacetyl Rocuronium: 17-Desacetyl Rocuronium is unique due to its specific deacetylated structure, which results in reduced neuromuscular blocking potency compared to rocuronium. This makes it a valuable compound for studying the metabolism and pharmacokinetics of rocuronium and its derivatives .

生物活性

17-Desacetyl rocuronium is a significant metabolite of rocuronium, a widely used non-depolarizing neuromuscular blocking agent. Understanding its biological activity is crucial for optimizing its clinical use, especially in anesthetic practice and intensive care settings. This article delves into the pharmacokinetics, pharmacodynamics, and clinical implications of 17-desacetyl rocuronium, supported by data tables and case studies.

Pharmacokinetics

17-Desacetyl rocuronium is formed through the hepatic metabolism of rocuronium. While its potency is significantly lower than that of its parent compound—approximately 5% to 10% of rocuronium's activity—it plays a crucial role in the drug's overall pharmacological profile.

Key Pharmacokinetic Parameters

| Parameter | Rocuronium | 17-Desacetyl Rocuronium |

|---|---|---|

| Metabolism | Hepatic | Hepatic |

| Half-life | 60-70 minutes | Variable (dependent on liver function) |

| Volume of Distribution | ~0.3 L/kg | Not well defined |

| Protein Binding | ~30% | Not extensively studied |

| Potency | 1 (reference) | ~0.05-0.1 (relative to rocuronium) |

Rocuronium and its metabolite 17-desacetyl rocuronium act primarily by competing with acetylcholine at the neuromuscular junction. This competitive antagonism prevents muscle contraction by inhibiting depolarization at the motor end plate. The reduced potency of 17-desacetyl rocuronium means it has a lesser effect on neuromuscular transmission compared to the parent compound .

Clinical Implications

The clinical significance of 17-desacetyl rocuronium is highlighted in various studies and case reports. Its lower potency can lead to prolonged neuromuscular blockade when high doses of rocuronium are used or in patients with compromised liver function.

Case Study Overview

A notable case involved a 76-year-old female patient in an ICU setting who received continuous neuromuscular blockade with rocuronium. Despite appropriate dosing, the patient exhibited prolonged neuromuscular blockade attributed to the accumulation of both rocuronium and its metabolite, 17-desacetyl rocuronium, compounded by her hepatic impairment .

Study on Excretion Patterns

A study examining the excretion patterns of rocuronium and its metabolites found that while rocuronium is primarily excreted via urine and bile, only trace amounts of 17-desacetyl rocuronium were detected in plasma and urine following administration . This suggests that while it is a metabolite, it does not accumulate significantly under normal dosing regimens.

Pharmacokinetics in Special Populations

Research indicates that pharmacokinetics can vary significantly in populations such as infants and those with liver disease. For instance, infants show different half-lives and clearance rates for both compounds due to immature hepatic function .

特性

IUPAC Name |

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N2O3.BrH/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34;/h4,21-28,33-34H,1,5-20H2,2-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLODZNGZVUFDC-DSBFZBMTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922932 | |

| Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119302-86-2 | |

| Record name | Org 9943 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Morpholin-4-yl)-16-[1-(prop-2-en-1-yl)pyrrolidin-1-ium-1-yl]androstane-3,17-diol bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2β,3α,5α,16β,17β)-3,17-Dihydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESACETYLROCURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UGT518V8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 17-desacetyl rocuronium in the context of rocuronium administration?

A1: 17-Desacetyl rocuronium is a metabolite of rocuronium bromide, a neuromuscular blocking agent. While the provided research focuses on rocuronium itself, they highlight that 17-desacetyl rocuronium is a minor metabolite. This means its formation and presence in the body are acknowledged, but the studies primarily focus on the parent compound, rocuronium. [, ]

Q2: How is 17-desacetyl rocuronium excreted from the body according to the research?

A2: The research primarily focuses on rocuronium excretion and mentions that only small amounts of 17-desacetyl rocuronium were found in various biological samples, including urine, bile, and feces. [] This suggests that while 17-desacetyl rocuronium is formed, its excretion pathways might be similar to rocuronium, primarily through urine and feces, but further research is needed to confirm this.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。